molecular formula C11H14N2O B100878 Cytisine CAS No. 15191-27-2

Cytisine

Katalognummer B100878
CAS-Nummer: 15191-27-2
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: ANJTVLIZGCUXLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cytisine, also known as baptitoxine, cytisinicline, or sophorine, is an alkaloid that naturally occurs in several plant genera, such as Laburnum and Cytisus of the family Fabaceae . It has been used medically to help with smoking cessation . Although widely used for smoking cessation in Eastern Europe, cytisine remains relatively unknown beyond it .


Synthesis Analysis

Cytisine has been synthesized and studied for its reactivity and applications . Structures of new complexes of (-)-cytisine with Cu (+2) and Zn (+2) cations have been visualized, discussed in detail, and characterized by spectroscopic methods .


Molecular Structure Analysis

Cytisine is an organic heterotricyclic compound . Its molecular structure has been described and methods for identification of the compound have been published .


Chemical Reactions Analysis

Cytisine has been studied for its reactivity and applications . It has been found to interact with various chemical compounds and undergo different chemical reactions .


Physical And Chemical Properties Analysis

Cytisine is an alkaloid with a small and very polar molecule . It has a molecular weight of 190.24 g/mol and a molecular formula of C11H14N2O .

Wissenschaftliche Forschungsanwendungen

Pharmacology: Smoking Cessation Aid

(-)-Cytisine: has been utilized as a smoking cessation aid. It acts on the brain’s nicotine receptors, reducing the severity of nicotine withdrawal symptoms. Clinical trials have shown its effectiveness in helping individuals quit smoking by mimicking the effects of nicotine, thus reducing the craving and withdrawal symptoms associated with smoking cessation .

Neuroscience: Neuroprotective Agent

Research in neuroscience has explored (-)-Cytisine for its potential neuroprotective properties. It may protect neurons from damage caused by neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Studies suggest that (-)-Cytisine can modulate neurotransmitter release, which could be beneficial in treating these conditions .

Biochemistry: Enzyme Inhibition

In biochemistry, (-)-Cytisine has been studied for its role as an enzyme inhibitor. It has the potential to influence metabolic pathways by inhibiting specific enzymes, which could lead to the development of new treatments for metabolic disorders .

Molecular Biology: Gene Expression Modulation

(-)-Cytisine: is being researched for its ability to modulate gene expression. This application is particularly relevant in cancer research, where altering the expression of certain genes could slow down or stop the progression of cancerous cells .

Therapeutic Uses: Anti-inflammatory Properties

Therapeutically, (-)-Cytisine is being investigated for its anti-inflammatory properties. It could potentially be used to treat chronic inflammatory diseases, providing a new avenue for the development of anti-inflammatory medications .

Clinical Trials: Treatment of Addiction

(-)-Cytisine: is currently undergoing clinical trials to assess its efficacy in the treatment of various addictions. Its pharmacological profile suggests it could be an effective treatment for addiction beyond nicotine, such as alcohol or opioid dependence .

Wirkmechanismus

Cytisine is a low efficacy partial agonist of ⍺4-β2 nicotinic acetylcholine receptors . These receptors are believed to be central to the effect of nicotine on the reward pathway and facilitate addiction .

Eigenschaften

IUPAC Name

7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h1-3,8-9,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJTVLIZGCUXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=CC=CC(=O)N3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274727
Record name (±)-Cytisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085979
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(-)-Cytisine

CAS RN

15191-27-2
Record name 1,2,3,4,5,6-Hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15191-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-Cytisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cytisine
Reactant of Route 2
Cytisine
Reactant of Route 3
Cytisine
Reactant of Route 4
Cytisine
Reactant of Route 5
Cytisine
Reactant of Route 6
Cytisine

Q & A

Q1: What is the primary molecular target of cytisine?

A1: Cytisine acts as a partial agonist at the α4β2 nicotinic acetylcholine receptors (nAChRs). [, , , , , , , , ] It exhibits a higher binding affinity to these receptors compared to nicotine. [, , ]

Q2: How does cytisine's partial agonism at α4β2 nAChRs contribute to its effects on smoking cessation?

A2: Cytisine's partial agonism allows it to compete with nicotine for binding sites on α4β2 nAChRs, leading to reduced nicotine binding and subsequent dopamine release. This, in turn, diminishes the rewarding and reinforcing effects of nicotine. [, , ]

Q3: Does cytisine interact with other nicotinic acetylcholine receptor subtypes?

A3: Yes, cytisine also demonstrates activity at other nAChR subtypes. It acts as a full agonist at α7 nAChRs [, , ] and β4*-containing receptors. []

Q4: What are the downstream effects of cytisine binding to nicotinic acetylcholine receptors in the context of smoking cessation?

A4: By interacting with nAChRs, cytisine helps to alleviate nicotine withdrawal symptoms and reduce the craving for cigarettes. [, , , , , , , ] This effect is attributed to its ability to partially mimic nicotine's action while simultaneously blocking the full effects of nicotine.

Q5: What is the molecular formula and weight of cytisine?

A5: The molecular formula of cytisine is C11H14N2O, and its molecular weight is 190.24 g/mol. [, , , , , ]

Q6: What spectroscopic techniques have been used to characterize cytisine?

A6: Various spectroscopic techniques have been employed to characterize cytisine, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, circular dichroism (CD) spectroscopy, electron ionization mass spectrometry (EI-MS) and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS). [, , , , , , ]

Q7: Have computational methods been applied to study cytisine and its derivatives?

A7: Yes, quantum-chemical calculations have been used to study the thermodynamic stability, reactivity and potential biological activity of cytisine derivatives. [] These calculations help to understand structure-activity relationships and identify promising candidates for further development.

Q8: Have any quantitative structure-activity relationship (QSAR) models been developed for cytisine derivatives?

A8: Yes, virtual screening tools, such as PASS (Prediction of Activity Spectra for Substances), have been used to predict the biological activity of cytisine derivatives. [] These models help to prioritize compounds for further experimental evaluation.

Q9: How does modification of the cytisine structure impact its activity and selectivity for different nicotinic acetylcholine receptor subtypes?

A9: Studies on cytisine derivatives have shown that introducing substituents at various positions of the cytisine scaffold can alter its binding affinity and selectivity for different nAChR subtypes. For instance, modifications at the alicyclic nitrogen (position 3) or positions 9 and 11 of the pyridone ring can influence its pharmacological profile. []

Q10: What is the primary route of cytisine administration in smoking cessation studies?

A10: Cytisine is typically administered orally in smoking cessation trials. [, , , , , , , , , , , , , , , , , , ]

Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of cytisine?

A11: Cytisine is well-absorbed after oral administration and exhibits high systemic bioavailability. [, ] It is primarily cleared by the kidneys, with minimal metabolism observed. [] Studies in rabbits have demonstrated rapid but incomplete absorption following oral administration. [] Its plasma half-life is approximately 4.8 hours. []

Q12: What in vivo models have been used to study the effects of cytisine?

A12: Cytisine has been investigated in various animal models, including rodent models of Parkinson's disease, temporal lobe epilepsy, and osteoporosis. [, , ] These models help to elucidate its potential therapeutic applications beyond smoking cessation.

Q13: Have there been any clinical trials evaluating the efficacy of cytisine for smoking cessation?

A13: Yes, numerous clinical trials have been conducted to evaluate the efficacy of cytisine for smoking cessation. [, , , , , , , , , , , , , , , ] Meta-analyses of these trials indicate that cytisine is more effective than placebo in promoting smoking abstinence. [, , , , , , , , ]

Q14: How does cytisine compare to other smoking cessation medications, such as varenicline and nicotine replacement therapy (NRT)?

A14: Clinical trials have shown that cytisine is more effective than placebo and NRT in promoting smoking cessation. [, , , , , , , , ] While direct comparison trials with varenicline have shown mixed results, cytisine generally demonstrates comparable efficacy with potentially fewer adverse effects. [, , , , , , ]

Q15: What are the potential advantages of cytisine over other smoking cessation medications?

A15: Cytisine offers several potential advantages, including its low cost, natural plant-based origin, and potentially favorable adverse effect profile compared to some other smoking cessation therapies. [, , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.